molecular formula C26H22N2O B11510723 1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-

1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)-

Cat. No.: B11510723
M. Wt: 378.5 g/mol
InChI Key: GVUASEVRFNXISH-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining o-phenylenediamine with carboxylic acids or their derivatives.

    Substitution Reactions: Introducing the 2-methylbenzyl and naphthalen-1-yloxymethyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Using large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Processes: Employing continuous reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzoimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    Naphthalen-1-yloxymethyl-benzimidazole: A compound with a similar naphthalen-1-yloxymethyl group.

Uniqueness

1H-Benzoimidazole, 1-(2-methylbenzyl)-2-(naphthalen-1-yloxymethyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole

InChI

InChI=1S/C26H22N2O/c1-19-9-2-3-11-21(19)17-28-24-15-7-6-14-23(24)27-26(28)18-29-25-16-8-12-20-10-4-5-13-22(20)25/h2-16H,17-18H2,1H3

InChI Key

GVUASEVRFNXISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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